3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate
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Description
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C21H11F5N2O3S and its molecular weight is 466.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of heteroaryl pyrazole derivatives, including compounds similar to the one of interest, involves reactions with chitosan to form Schiff bases. These compounds have been extensively characterized by various analytical methods such as FTIR, NMR, and X-ray diffraction (XRD) (Hamed et al., 2020).
- Transition-metal-free decarboxylative fluorination techniques have been developed for electron-rich heteroaromatics, which might be applicable to similar compounds for introducing fluorine atoms, enhancing their potential for further chemical modifications and biological activities (Yuan, Yao, & Tang, 2017).
Biological Activity
- The antimicrobial activity of synthesized compounds, including pyrazole-thiophene-based derivatives, has been evaluated against various bacterial and fungal strains. Some compounds demonstrated significant activity, suggesting potential applications in developing new antimicrobial agents (Kanwal et al., 2022).
- Novel pyrazole derivatives have also been explored for their anticancer activities. The synthesis approach often involves multi-step reactions leading to compounds with potential efficacy against various cancer cell lines, indicating their utility in anticancer drug development (Chandrappa et al., 2010).
Other Applications
- The study of the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, which are structurally related to the compound of interest, supports their potential in a wide range of scientific applications, including as ligands in coordination chemistry and as building blocks in organic synthesis (Viveka et al., 2016).
Properties
IUPAC Name |
[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O3S/c1-10-18(32-19-16(25)14(23)13(22)15(24)17(19)26)20(31-21(29)12-8-5-9-30-12)28(27-10)11-6-3-2-4-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQICZRHQCYHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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